

Application Notes and Protocols: Synthesis of O-Geranylconiferyl Alcohol

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Compound of Interest

Compound Name: *O-geranylconiferyl alcohol*

Cat. No.: *B164797*

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Abstract

This document provides detailed application notes and protocols for the synthesis of **O-geranylconiferyl alcohol**, a naturally occurring phenylpropanoid with potential applications in pharmacology and biochemistry. The synthesis is achieved via a Williamson ether synthesis, reacting coniferyl alcohol with geranyl bromide in the presence of a base. This protocol offers a straightforward and efficient method for obtaining **O-geranylconiferyl alcohol** for research and development purposes. Included are detailed experimental procedures, tables of quantitative data for the starting materials and product, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

O-geranylconiferyl alcohol is a phenolic compound that has been isolated from various plant sources. It is a derivative of coniferyl alcohol, a key precursor in lignin biosynthesis, and possesses a geranyl group attached to the phenolic oxygen. This structural modification imparts distinct lipophilicity and potential biological activities, making it a molecule of interest for drug discovery and development. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, and it is well-suited for the O-alkylation of phenols like coniferyl alcohol.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

Compound	Chemical Formula	Molecular Weight (g/mol)	CAS Number	Physical State
Coniferyl Alcohol	C ₁₀ H ₁₂ O ₃	180.20	458-35-5	White to pale yellow solid
Geranyl Bromide	C ₁₀ H ₁₇ Br	217.14	6138-90-5	Colorless to pale yellow liquid
O-Geranylconiferyl Alcohol	C ₂₀ H ₂₈ O ₃	316.43	129350-09-0	Pale yellow oil or solid
Potassium Carbonate	K ₂ CO ₃	138.21	584-08-7	White solid
Acetone	C ₃ H ₆ O	58.08	67-64-1	Colorless liquid

Table 2: Spectroscopic Data for O-Geranylconiferyl Alcohol

Spectroscopic Data	Values
¹³ C NMR (CDCl ₃ , ppm)	δ 149.6, 146.9, 145.2, 137.9, 131.9, 129.1, 126.5, 123.8, 120.9, 119.8, 114.3, 112.9, 69.8, 63.8, 56.0, 39.6, 26.3, 25.7, 17.7, 16.5
Mass Spectrometry (GC-MS)	m/z 316 (M ⁺), 298, 177, 151, 137, 121, 93, 69
Infrared (IR) (KBr, cm ⁻¹)	3400 (O-H stretch), 2920 (C-H stretch), 1650 (C=C stretch), 1590, 1510 (aromatic C=C stretch), 1260 (C-O stretch), 1140, 1030, 810

Experimental Protocols

Synthesis of O-Geranylconiferyl Alcohol

This protocol is based on the principles of the Williamson ether synthesis and adapted from procedures for similar phenolic compounds.

Materials:

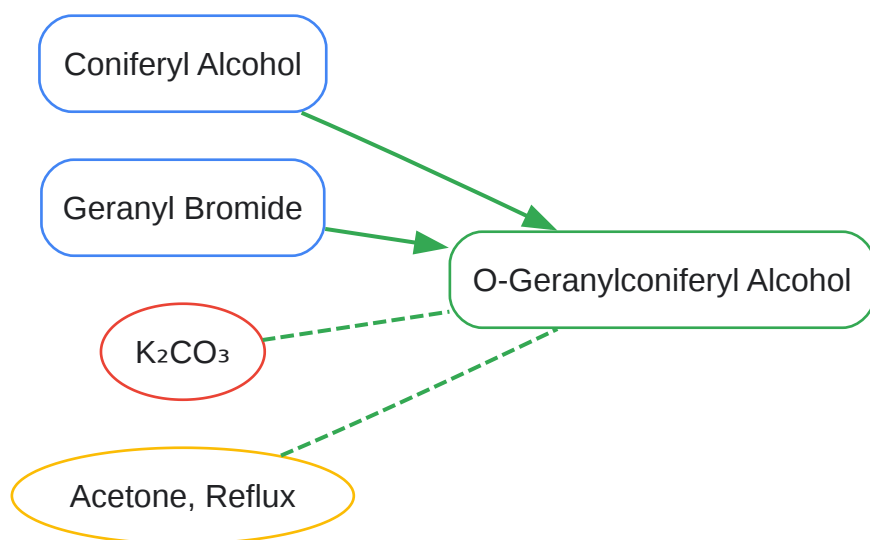
- Coniferyl alcohol (1.0 eq)
- Geranyl bromide (1.2 eq)
- Anhydrous potassium carbonate (K_2CO_3) (2.0 eq)
- Anhydrous acetone (solvent)
- Ethyl acetate
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add coniferyl alcohol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

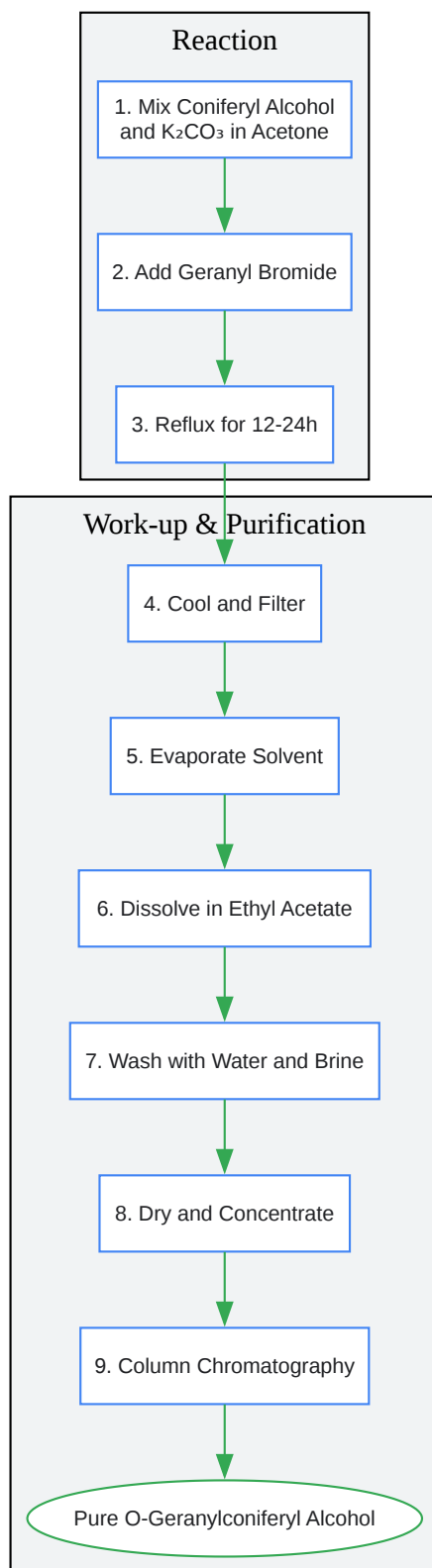
- **Solvent Addition:** Add anhydrous acetone to the flask to dissolve the coniferyl alcohol. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of coniferyl alcohol).
- **Addition of Geranyl Bromide:** To the stirring suspension, add geranyl bromide (1.2 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
- **Extraction:** Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate.
- **Washing:** Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water (2 x) and brine (1 x).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **O-geranylconiferyl alcohol** by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to yield the pure product.

Visualizations



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Caption: Reaction scheme for the synthesis of **O-geranylconiferyl alcohol**.



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Caption: Step-by-step experimental workflow for the synthesis and purification.

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of O-Geranylconiferyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164797#synthesis-of-o-geranylconiferyl-alcohol-from-coniferyl-alcohol]

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